Cholecystokinin (CCK) receptors are found in both the central nervous system and the periphery. CCK receptors are divided into two subtypes: CCK-A and CCK-B. CCK-A receptors are primarily located in the periphery, particularly in the gastrointestinal tract, while CCK-B receptors are found predominantly in the brain, but also in the stomach. [, ]
CCK receptor antagonists are compounds that block the action of CCK at its receptors. These antagonists are classified based on their selectivity for the CCK-A or CCK-B receptor subtypes. Selective CCK-B receptor antagonists have shown potential therapeutic benefits in treating a range of conditions, including anxiety, panic disorders, gastrointestinal disorders, and pain. [, , , ]
The molecular structure of CCK receptor antagonists varies significantly depending on their chemical class. For instance, L-365,260, a benzodiazepine derivative, exhibits stereospecific binding to the CCK-B receptor, with the R-enantiomer demonstrating higher affinity. [, , ] Another antagonist, YF476, also belongs to the 1,4-benzodiazepin-2-one class and features a bulky substituent at the 1-position, which contributes to its potent and selective antagonism of the CCK-B receptor. []
CCK receptor antagonists competitively bind to CCK receptors, preventing the binding of endogenous ligands like CCK and gastrin. This competitive binding inhibits receptor activation and downstream signaling pathways, ultimately reducing or blocking the physiological effects of CCK. For instance, CCK-B receptor antagonists effectively suppress gastric acid secretion by blocking the action of gastrin, a potent stimulant of acid release. [, , , , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2